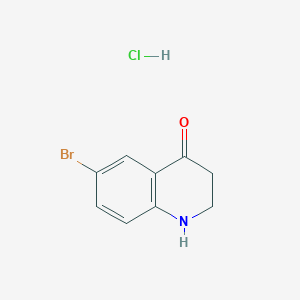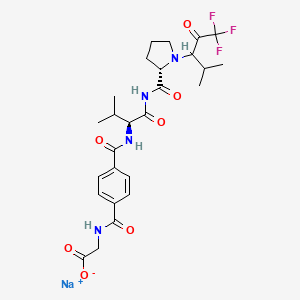
Sodium2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate: is a complex organic compound with a molecular formula of C26H32F3N4NaO7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves multiple steps. The key steps include the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the final coupling with the benzamidoacetate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate shares structural similarities with other compounds containing pyrrolidine, trifluoromethyl, and benzamidoacetate moieties.
Uniqueness
- The unique combination of functional groups in Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H32F3N4NaO7 |
|---|---|
Poids moléculaire |
592.5 g/mol |
Nom IUPAC |
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]carbamoyl]benzoyl]amino]acetate |
InChI |
InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(31-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35)25(40)32-24(39)17-6-5-11-33(17)20(14(3)4)21(36)26(27,28)29;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,38)(H,34,35)(H,32,39,40);/q;+1/p-1/t17-,19-,20?;/m0./s1 |
Clé InChI |
KKNSPNSRLZVEGJ-LBDUFGMWSA-M |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(C(=O)NC(=O)C1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


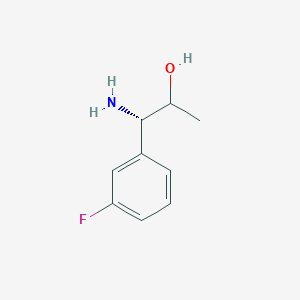
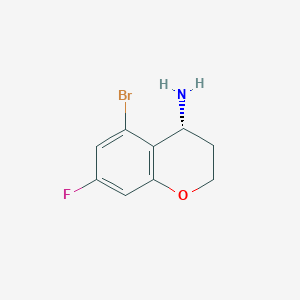
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)
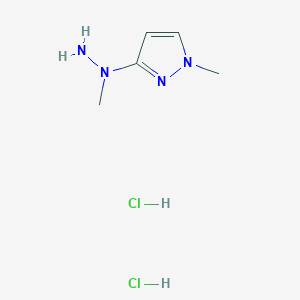
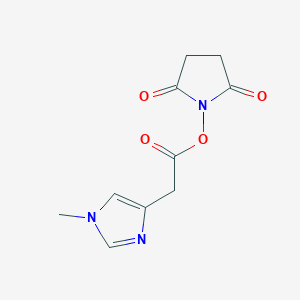
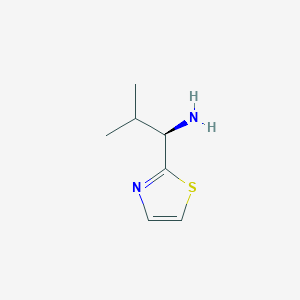

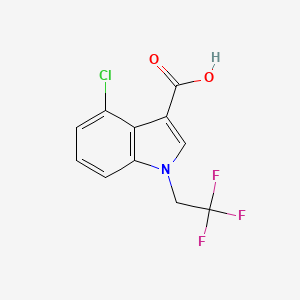
![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)


![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
